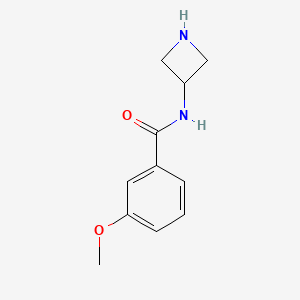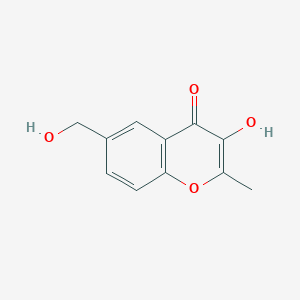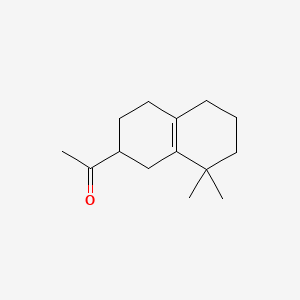
4-methyl-2-(1H-pyrrol-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrole ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with 2-acetylpyrrole under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-2-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyrrole derivatives .
Scientific Research Applications
4-methyl-2-(1H-pyrrol-2-yl)quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-2-yl)quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties . Additionally, it can inhibit specific enzymes, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Lacks the pyrrole ring, making it less versatile in biological applications.
4-methylquinoline: Similar structure but without the pyrrole ring, leading to different chemical reactivity.
2-(1H-pyrrol-2-yl)quinoline: Similar but lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
4-methyl-2-(1H-pyrrol-2-yl)quinoline is unique due to the presence of both the pyrrole ring and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
943825-14-7 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrrol-2-yl)quinoline |
InChI |
InChI=1S/C14H12N2/c1-10-9-14(13-7-4-8-15-13)16-12-6-3-2-5-11(10)12/h2-9,15H,1H3 |
InChI Key |
MPDDNFGDFVFSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)




![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)



![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)


